molecular formula C10H9IO B11847231 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11847231
M. Wt: 272.08 g/mol
InChI Key: KSJCGFSQCHACQJ-UHFFFAOYSA-N
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Description

Significance of the Indenone and Dihydroindenone Scaffold in Organic Chemistry

The indenone and dihydroindenone scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets. beilstein-journals.orgnih.gov This versatility has led to their incorporation into a wide range of biologically active compounds. nih.gov Indanone derivatives have been investigated for a multitude of therapeutic applications, including their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents. beilstein-journals.orgnih.govrjptonline.org

Beyond their biological activities, these scaffolds are valuable intermediates in organic synthesis. wikipedia.org Their rigid bicyclic system provides a robust platform for the construction of more complex molecules. The chemical reactivity of the ketone group and the aromatic ring allows for a variety of chemical transformations, making them versatile building blocks for the synthesis of natural products and novel pharmaceuticals. wikipedia.orgnih.gov

Contextualizing Halogenated and Methyl-Substituted Indenone Derivatives

The functionalization of the indenone core with different substituents, such as halogens and methyl groups, allows for the fine-tuning of its chemical and physical properties. The introduction of these groups can significantly influence the electronic nature and steric profile of the molecule, which in turn can affect its reactivity and biological activity.

Halogenated indenone derivatives are of interest for several reasons. The introduction of a halogen atom, such as iodine, can alter the electron density of the aromatic ring and provide a site for further chemical modifications through cross-coupling reactions. beilstein-journals.org Methyl-substituted indanones are also widely studied. The position of the methyl group on the aromatic ring can influence the molecule's interaction with biological targets and its metabolic stability. beilstein-journals.orgmdpi.com The synthesis of various methyl-substituted indanones has been explored through different chemical routes, highlighting their importance as synthetic intermediates. beilstein-journals.org

Research Focus: 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one within the Indenone Class

Within the broad family of indenone derivatives lies 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one. This specific compound possesses both a halogen (iodo) and a methyl substituent on the aromatic ring of the dihydroindenone scaffold. Its structure suggests it would share some of the general chemical properties of halogenated and methyl-substituted indanones.

While extensive research has been conducted on the broader class of indenone derivatives, specific studies on 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one are not widely available in public scientific literature. Its structural features, however, place it as a molecule of potential interest for synthetic and medicinal chemistry. The presence of the iodine atom at the 7-position and the methyl group at the 5-position could impart specific electronic and steric properties, potentially influencing its reactivity and biological profile.

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one
Molecular Formula C10H9IO
Molecular Weight 272.08 g/mol
Canonical SMILES CC1=CC(=C2C(=C1)C(=O)CC2)I

Further research into the synthesis and properties of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one would be necessary to fully elucidate its chemical behavior and potential applications.

Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

7-iodo-5-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO/c1-6-4-7-2-3-9(12)10(7)8(11)5-6/h4-5H,2-3H2,1H3

InChI Key

KSJCGFSQCHACQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)CC2)C(=C1)I

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Indenone Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework. researchgate.net For 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, the spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and methyl protons.

The aromatic region would feature two signals for the protons on the benzene (B151609) ring (H-4 and H-6). Due to the substitution pattern, these protons are isolated from each other and would likely appear as singlets or very narrowly split doublets. The electron-donating methyl group at position 5 and the electron-withdrawing iodo and carbonyl groups at positions 7 and 1, respectively, would influence their chemical shifts.

The aliphatic region is characterized by two methylene (B1212753) groups (C-2 and C-3) which form an ethyl fragment. These would appear as two triplets, with the protons at C-2 being adjacent to the carbonyl group and thus shifted further downfield compared to the protons at C-3. The methyl group at the C-5 position would appear as a distinct singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-47.4 - 7.6s1H
H-67.2 - 7.4s1H
H-2 (CH₂)3.0 - 3.2t2H
H-3 (CH₂)2.6 - 2.8t2H
5-CH₃2.3 - 2.5s3H

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, ten distinct signals are expected. The most downfield signal corresponds to the carbonyl carbon (C-1), typically appearing above 195 ppm. chemguide.co.uk The six aromatic carbons (C-3a, C-4, C-5, C-6, C-7, C-7a) would resonate in the 120-150 ppm range, with their specific shifts influenced by the attached substituents. The carbon atom bonded to the iodine (C-7) is expected to be shifted significantly upfield due to the heavy-atom effect. The aliphatic carbons (C-2 and C-3) and the methyl carbon (5-CH₃) would appear at the higher-field end of the spectrum. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (C=O)195 - 205
C-7a145 - 155
C-5140 - 150
C-3a135 - 145
C-6130 - 140
C-4125 - 135
C-790 - 100
C-235 - 40
C-325 - 30
5-CH₃20 - 25

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of adjacent protons. A key cross-peak would be observed between the signals of the C-2 methylene protons and the C-3 methylene protons, confirming the -CH₂-CH₂- fragment.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 (e.g., linking the singlet at δ ~2.4 ppm to the methyl carbon at δ ~22 ppm).

Correlations from the methyl protons (5-CH₃) to aromatic carbons C-4, C-5, and C-6, confirming the position of the methyl group.

Correlations from the C-2 protons to the carbonyl carbon (C-1) and the aromatic carbon C-3a.

Correlations from the aromatic proton H-4 to carbons C-3a, C-5, and C-7a.

Correlations from the aromatic proton H-6 to carbons C-5, C-7, and C-7a. These correlations are instrumental in confirming the substitution pattern on the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental formula of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. For 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, HRMS would be used to confirm its molecular formula, C₁₀H₉IO. The experimentally measured mass would be compared to the theoretical (calculated) mass, with a very small mass error (typically < 5 ppm) providing strong evidence for the proposed formula. nih.gov

Table 3: HRMS Data for 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Molecular FormulaIonTheoretical m/z
C₁₀H₉IO[M+H]⁺272.9720
C₁₀H₉IO[M]⁺˙271.9642

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) and analysis of the resulting fragment ions. The fragmentation pattern provides valuable structural information, acting as a "fingerprint" for the molecule. nih.gov For 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, characteristic fragmentation pathways would be expected. A primary fragmentation would likely be the loss of the iodine atom (I˙), followed by the loss of a carbonyl group (CO). Another possible fragmentation is the loss of a methyl radical (CH₃˙).

Table 4: Predicted MS/MS Fragmentation Pattern for 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (Precursor Ion: [M]⁺˙ at m/z 272)

Fragment m/zProposed LossFragment Formula
257CH₃˙[C₉H₆IO]⁺˙
244CO[C₉H₉I]⁺˙
145[C₁₀H₉O]⁺
117I˙, CO[C₉H₉]⁺

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecules into a higher vibrational state, and the specific frequencies of absorption are characteristic of the bonds present. For 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, the FT-IR spectrum is expected to display several key absorption bands that confirm its structural features.

The most prominent peak would arise from the carbonyl (C=O) group of the ketone. Because this ketone is conjugated with the aromatic ring, its stretching vibration is expected at a lower wavenumber (typically 1685-1705 cm⁻¹) compared to a non-conjugated aliphatic ketone. The aromatic ring itself will produce characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Stretching vibrations for the C-H bonds provide further structural confirmation. Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group and the two methylene (-CH₂-) groups in the five-membered ring appear just below 3000 cm⁻¹. The C-I bond stretch is also expected, but it occurs at very low frequencies (around 500-600 cm⁻¹) in the far-infrared region, which may be difficult to observe with standard mid-IR spectrometers.

Table 1: Predicted FT-IR Spectral Data for 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Wavenumber (cm⁻¹) Vibration Type Functional Group
3050 - 3100 C-H Stretch Aromatic
2850 - 2960 C-H Stretch Aliphatic (CH₃, CH₂)
1690 - 1705 C=O Stretch Conjugated Ketone
1580 - 1600 C=C Stretch Aromatic Ring
1450 - 1500 C=C Stretch Aromatic Ring

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy investigates the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to an excited state. The technique is particularly useful for analyzing compounds containing chromophores, such as the conjugated system present in 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one. This system comprises the benzene ring fused with the α,β-unsaturated enone.

Two main types of electronic transitions are expected for this molecule. libretexts.org The high-intensity absorption band, typically found at shorter wavelengths, corresponds to the π → π* transition within the conjugated aromatic ketone system. libretexts.org A second, much weaker absorption band at a longer wavelength is expected from the forbidden n → π* transition, which involves the non-bonding electrons of the carbonyl oxygen atom. libretexts.orgadpcollege.ac.in The solvent used can influence the position of these absorption maxima (λmax). adpcollege.ac.in

Table 2: Predicted UV-Vis Spectral Data for 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one in Ethanol

λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Type
~250 - 265 ~10,000 - 15,000 π → π*

Chromatographic Methods for Purity and Isolation Verification

Chromatography is indispensable for separating components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for verifying the purity of non-volatile organic compounds like 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one. In a typical reverse-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is used to elute the compound.

The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak is indicative of a high-purity sample. The retention time (the time it takes for the compound to travel through the column) is a characteristic property under specific experimental conditions.

Table 3: Illustrative HPLC Purity Analysis

Parameter Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 70% Acetonitrile / 30% Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 4.82 min

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for compounds that are thermally stable and sufficiently volatile. The GC separates the compound from any volatile impurities, and the retention time provides a characteristic identifier.

Upon exiting the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

For 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (C₁₀H₉IO), the molecular ion peak would be expected at m/z 272. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. Common fragmentation pathways would likely include the loss of the iodine atom ([M-I]⁺), the methyl group ([M-CH₃]⁺), and a carbonyl group ([M-CO]⁺), leading to predictable fragment ions that help confirm the structure.

Table 4: Predicted Key Mass Fragments for 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one in GC-MS (EI)

m/z Proposed Fragment Identity
272 [C₁₀H₉IO]⁺ (Molecular Ion, M⁺)
257 [M - CH₃]⁺
244 [M - CO]⁺
145 [M - I]⁺

Theoretical and Computational Investigations of 7 Iodo 5 Methyl 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely applied and versatile method in computational chemistry.

Molecular Geometry Optimization and Conformational Landscapes

A crucial first step in any computational study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process involves finding the minimum energy structure on the potential energy surface. For a molecule like 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Furthermore, an exploration of the conformational landscape would identify different spatial arrangements of the atoms (conformers) and their relative energies. However, no specific optimized geometric parameters for this molecule are available in the reviewed literature.

Vibrational Spectra Prediction and Correlation with Experimental Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the stretching, bending, and twisting of chemical bonds. A detailed computational study would provide a table of calculated vibrational frequencies and their corresponding assignments for 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one. At present, such a theoretical vibrational analysis for this specific compound has not been reported.

Electronic Spectra Prediction (UV-Vis)

Time-dependent DFT (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light. A computational study would report the calculated excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. No such theoretical UV-Vis spectral data for 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one could be located.

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule governs its chemical behavior and reactivity. Computational analysis provides deep insights into these properties.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. A dedicated study would provide the energies of the HOMO and LUMO and the calculated energy gap for 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, but this information is not currently available.

Global Reactivity Descriptors (e.g., Electrophilicity, Chemical Hardness)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in the electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of change in the electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

A comprehensive computational report would include a table of these calculated descriptors. However, the absence of foundational HOMO and LUMO energy data in the literature for 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one means that these reactivity descriptors have not been determined.

Atomic Charge Distribution (e.g., Mulliken Charges)

No published studies detailing the atomic charge distribution for 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one were identified. The calculation of atomic charges, such as those derived from Mulliken population analysis, is a standard output of quantum chemical calculations. This analysis provides insight into the electronic structure of a molecule, indicating which atoms are electron-rich or electron-deficient. This information is crucial for understanding a molecule's reactivity, intermolecular interactions, and electrostatic potential. However, without specific computational studies performed on this molecule, a data table of its atomic charges cannot be compiled.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

There is no evidence of molecular dynamics (MD) simulations having been performed on 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one in the available scientific literature. MD simulations are computational methods used to study the physical movements of atoms and molecules over time. For a molecule like 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, MD simulations could provide valuable information on its conformational flexibility, the stability of different conformers, and how it interacts with its environment (e.g., solvent molecules or biological macromolecules). Such simulations are essential for understanding the dynamic behavior of a molecule, which is often linked to its biological activity.

Structure-Activity Relationship (SAR) Elucidation via Computational Modeling

A search for computational modeling studies to elucidate the structure-activity relationship (SAR) of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one yielded no specific results. SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are often used to predict the activity of new compounds based on their structural features. chemspider.comnih.gov These studies require a dataset of structurally related compounds with known biological activities, which does not appear to be available for this specific iodo-methyl-indanone derivative.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through In Silico Methods

No in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one have been published. In silico ADME prediction is a critical step in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles. bldpharm.combiointerfaceresearch.comresearchgate.net Various computational models and software are available to predict properties like intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. nih.gov While the tools for such predictions are accessible, the specific ADME profile for 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one has not been reported in the literature.

Chemical Reactivity and Synthetic Transformations of 7 Iodo 5 Methyl 2,3 Dihydro 1h Inden 1 One

Reactivity of the Indenone Carbonyl Moiety

The carbonyl group at the 1-position of the indenone core is a primary site for nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is influenced by the electron-donating methyl group and the electron-withdrawing iodo group on the aromatic ring. Common transformations involving the carbonyl moiety include reductions, additions of organometallic reagents, and condensation reactions.

Reduction of the Carbonyl Group: The ketone can be readily reduced to the corresponding alcohol, 7-iodo-5-methyl-2,3-dihydro-1H-inden-1-ol. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome.

Reducing AgentProductStereoselectivity
Sodium borohydride (B1222165) (NaBH₄)7-iodo-5-methyl-2,3-dihydro-1H-inden-1-olTypically yields a racemic or diastereomeric mixture
Catalytic Hydrogenation (e.g., H₂, Pd/C)7-iodo-5-methyl-2,3-dihydro-1H-inden-1-olDependent on catalyst and conditions

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the carbonyl carbon to form tertiary alcohols. This reaction is a fundamental carbon-carbon bond-forming process, allowing for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the 1-position.

Condensation Reactions: The carbonyl group can react with amines and their derivatives to form imines or related compounds. For instance, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) derivatives can lead to the formation of hydrazones. These reactions are often precursors for further transformations, such as the Beckmann rearrangement of the oxime or the Wolff-Kishner reduction of the hydrazone.

Aromatic Substitution and Derivatization of the Iodinated and Methylated Phenyl Ring

The benzene (B151609) ring of 7-iodo-5-methyl-2,3-dihydro-1H-inden-1-one is activated towards electrophilic aromatic substitution by the methyl group and deactivated by the carbonyl and iodo groups. The directing effects of these substituents play a crucial role in determining the position of incoming electrophiles. The methyl group is an ortho-, para-director, while the carbonyl group is a meta-director. The iodo group is also an ortho-, para-director, though it is deactivating. The interplay of these directing effects can lead to complex substitution patterns.

Further functionalization of the aromatic ring can also be achieved through modification of the existing iodo and methyl groups. For example, the methyl group can potentially undergo benzylic halogenation followed by nucleophilic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide

The carbon-iodine bond at the 7-position is a key site for a variety of powerful transition metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond makes it an excellent substrate for these transformations, which are fundamental for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (boronic acid or boronic ester) to form a new carbon-carbon bond. This is a versatile method for introducing a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 7-position.

Sonogashira Coupling: The Sonogashira reaction involves the palladium- and copper-co-catalyzed coupling of the aryl iodide with a terminal alkyne. This reaction is a highly efficient method for the synthesis of aryl-alkyne derivatives.

Heck-Mizoroki Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond, resulting in a substituted alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. This is a powerful tool for the synthesis of arylamine derivatives.

Below is a table summarizing representative cross-coupling reactions:

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraR-B(OH)₂Pd catalyst, Base7-Aryl/vinyl/alkyl-5-methyl-2,3-dihydro-1H-inden-1-one
SonogashiraR-C≡CHPd catalyst, Cu co-catalyst, Base7-Alkynyl-5-methyl-2,3-dihydro-1H-inden-1-one
Heck-MizorokiAlkenePd catalyst, Base7-Alkenyl-5-methyl-2,3-dihydro-1H-inden-1-one
Buchwald-HartwigR¹R²NHPd catalyst, Base7-(R¹R²N)-5-methyl-2,3-dihydro-1H-inden-1-one

Transformations on the Five-Membered Ring (e.g., Reduction, Addition Reactions)

The five-membered ring of the indanone system can also undergo various transformations. The α-carbon to the carbonyl group (C2 position) is particularly reactive.

α-Functionalization: The presence of the carbonyl group allows for the deprotonation of the α-carbon to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at the 2-position.

Michael Addition: If a double bond is introduced at the 2-position (forming an α,β-unsaturated ketone), this position becomes susceptible to Michael addition by nucleophiles.

Reduction of the Five-Membered Ring: Under forcing conditions, the entire five-membered ring can be reduced. For instance, Clemmensen or Wolff-Kishner reduction conditions can reduce the carbonyl group to a methylene (B1212753) group, leading to the formation of 7-iodo-5-methyl-2,3-dihydro-1H-indene.

Stereochemical Aspects of Indenone Reactions

Reactions involving the carbonyl group and the α-carbon of 7-iodo-5-methyl-2,3-dihydro-1H-inden-1-one can lead to the formation of new stereocenters. The control of stereochemistry in these reactions is a significant aspect of its synthetic utility.

For example, the reduction of the carbonyl group can produce a new stereocenter at the 1-position. The use of chiral reducing agents or catalysts can lead to the enantioselective or diastereoselective formation of one stereoisomer of the corresponding alcohol. Similarly, reactions involving the enolate at the 2-position can also be controlled stereoselectively through the use of chiral auxiliaries or catalysts.

Formation of Heterocyclic Ring Systems from Indenone Precursors

The versatile reactivity of 7-iodo-5-methyl-2,3-dihydro-1H-inden-1-one makes it a valuable precursor for the synthesis of various fused heterocyclic ring systems. These transformations often involve multi-step sequences that utilize the reactivity of both the carbonyl group and the aromatic ring.

For instance, condensation of the carbonyl group with a binucleophile, such as a hydrazine or a hydroxylamine derivative, can be the first step in the construction of a new heterocyclic ring fused to the indanone framework. Subsequent intramolecular reactions, often catalyzed by transition metals, can then be used to form the final heterocyclic system. An example could be the reaction with a substituted hydrazine to form a hydrazone, which could then undergo an intramolecular Fischer indole (B1671886) synthesis if the conditions are appropriate, or an intramolecular Heck reaction if a suitable unsaturated group is present on the hydrazine derivative.

The combination of cross-coupling reactions at the 7-position with subsequent cyclization reactions provides a powerful strategy for the synthesis of complex polycyclic aromatic and heteroaromatic compounds.

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The utility of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one as a synthetic intermediate stems from the reactivity of its distinct functional moieties. The indenone core is a common scaffold in a variety of biologically active compounds and complex molecular architectures. wikipedia.orgresearchgate.net The true versatility of this specific molecule lies in the orthogonal reactivity of the ketone and the aryl iodide.

The carbon-iodine bond is a particularly powerful functional group for forming new carbon-carbon and carbon-heteroatom bonds through a variety of well-established transition-metal-catalyzed cross-coupling reactions. These include, but are not limited to:

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, attaching a new aryl or vinyl group at the 7-position.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl functionalities.

Heck Coupling: Formation of a C-C bond with an alkene.

Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

Carbonylative Cyclization: Transition metal-catalyzed reactions involving carbon monoxide can be used to construct more complex ring systems. beilstein-journals.org

Simultaneously, the ketone at the 1-position offers a rich avenue for chemical derivatization. It can undergo:

Aldol (B89426) Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketone systems, extending the conjugation of the molecule. This has been used to synthesize a variety of derivatives, including those with thiophene (B33073) moieties. nih.gov

Reduction: Conversion of the ketone to a secondary alcohol using reducing agents like sodium borohydride (B1222165), creating a new stereocenter.

Grignard and Organolithium Reactions: Addition of organometallic reagents to form tertiary alcohols.

Wittig Reaction: Conversion of the carbonyl group to an alkene.

This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure. For instance, a cross-coupling reaction could first be performed at the 7-position, followed by a condensation or reduction at the 1-position to build complex, three-dimensional molecules. A series of novel pyrazolyl, dihydro-1H-inden-1-one derivatives have been synthesized via such strategies, highlighting the role of the indenone core in creating bioactive scaffolds. chemmethod.com

Reaction TypeFunctional Group TargetedPotential Product ClassKey Reagents
Suzuki Coupling7-Iodo7-Aryl-5-methyl-indenonesAr-B(OH)₂, Pd catalyst, Base
Aldol Condensation1-Ketone2-Benzylidene-indenonesAr-CHO, Acid/Base catalyst
Reduction1-Ketone7-Iodo-5-methyl-indan-1-olsNaBH₄ or LiAlH₄
Buchwald-Hartwig Amination7-Iodo7-Amino-5-methyl-indenonesR₂NH, Pd catalyst, Base

Enantioselective Synthesis and Chiral Auxiliaries Based on Indenones

The development of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Enantioselective synthesis, the process of preferentially forming one enantiomer over another, can be approached using chiral catalysts, reagents, or auxiliaries. nih.gov A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com

While specific literature on the enantioselective synthesis of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one is not extensively detailed, the indenone framework is a known platform for such applications. The rigidity of the bicyclic system and the potential to introduce stereocenters make it an attractive scaffold.

A notable application of the broader indene (B144670) structure is in the development of sulfur-based chiral auxiliaries. For example, an indene-based thiazolidinethione auxiliary has been developed and shown to be highly effective in asymmetric synthesis, including acetate (B1210297) aldol reactions and Michael additions. scielo.org.mx In this context, the indene unit provides a rigid, sterically defined environment that biases the approach of reagents to one face of the reactive molecule, leading to high diastereoselectivity. scielo.org.mx After the desired stereocenter is set, the auxiliary can be cleaved and potentially recycled. sigmaaldrich.com The potential to develop similar chiral auxiliaries based on the 7-Iodo-5-methyl-inden-1-one backbone exists, where the substitution pattern could further refine the steric and electronic environment to control stereoselectivity.

Contributions to Catalyst Design and Ligand Development

The indenyl anion, the deprotonated form of indene, is a highly significant ligand in organometallic chemistry, analogous to the more famous cyclopentadienyl (B1206354) anion found in ferrocene. Indenyl ligands are known to coordinate to a wide range of transition metals, forming catalysts used in various transformations, including polymerization and hydrogenation.

The properties of an indenyl-based catalyst can be finely tuned by introducing substituents onto the ring system. The 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one scaffold is a precursor to such substituted indenyl ligands. The methyl group at the 5-position acts as an electron-donating group and provides steric bulk, which can influence the stability, activity, and selectivity of the final catalyst. The iodo group at the 7-position offers a handle for further functionalization through cross-coupling reactions, allowing for the attachment of other ligand fragments, solubilizing groups, or moieties that can engage in secondary interactions. While 1-indanone (B140024) derivatives have been investigated as ligands for biological targets like misfolded proteins, their application as ligands for synthetic catalysts remains a promising area for exploration. nih.gov

Exploration in Optoelectronic and Polymeric Materials (based on general indenone relevance)

The conjugated π-system inherent in the indenone core makes it an attractive building block for advanced materials with interesting optical and electronic properties. ontosight.ai

Optoelectronic Materials: These materials interact with light and electricity, forming the basis of devices like LEDs, solar cells, and photodetectors. ossila.com The key is often a molecular structure with extensive conjugation and the ability to act as an electron donor or acceptor. Indenone derivatives have been incorporated into larger, conjugated systems for these purposes. For example, donor-acceptor-donor triads based on an indeno[1,2-b]fluorene-6,12-dione (B1644032) scaffold have been synthesized, and their properties show that the indenone core can act as an effective electron acceptor. acs.org Attaching different groups to the core allows for the tuning of light absorption and electronic properties. acs.org The 7-iodo position on 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one is an ideal site to attach electron-donating groups via cross-coupling, creating such donor-acceptor structures with potential for optoelectronic applications.

Polymeric Materials: Indenone has been identified as a renewable monomer that can be polymerized to create high-performance polymers. A significant challenge has been the tendency of indenone to undergo spontaneous autopolymerization. However, recent advances in Lewis pair polymerization (LPP) have enabled the controlled synthesis of polyindenone with high molecular weight and low dispersity. acs.org This method uses a combination of a Lewis acid and a Lewis base to control the polymerization process, yielding a polymer with a high glass transition temperature (Tg), which is desirable for materials requiring thermal stability. acs.org The substituted nature of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one could be used to create functionalized polyindenones, where the iodo and methyl groups impart specific properties to the final polymer, such as altered solubility, refractive index, or the ability to be post-functionalized.

Potential Properties of Indenone-Based Materials
Material ClassRelevant Structural FeaturePotential ApplicationExample from Related Structures
OptoelectronicsConjugated π-system, Ketone (Acceptor)Organic Photovoltaics (OPVs), LEDsIndeno[1,2-b]fluorene-6,12-dione triads. acs.org
PolymersPolymerizable C=C bond (in indenone)High-Temperature Plastics, Advanced CoatingsHigh Tg Polyindenone via Lewis Pair Polymerization. acs.org

Applications in Advanced Chemical Methodologies

The indenone scaffold is frequently employed in the context of advanced and modern synthetic methodologies that prioritize efficiency, atom economy, and novel reaction pathways. The synthesis of indenone derivatives themselves often involves sophisticated catalytic cycles. For example, palladium-catalyzed reactions of α,β-unsaturated esters with arylboronic acids can produce 3,3-disubstituted indan-1-ones through a tandem conjugate addition/1,4-Pd shift and cyclization sequence. organic-chemistry.org

Furthermore, the synthesis of complex molecules derived from indenones often utilizes cascade reactions, where multiple bond-forming events occur in a single operation. Sulfuric acid-promoted cascade cyclizations of related precursors can lead to complex spiro[indene-1,1'-isoindolin]-3'-ones. researchgate.net The development of greener synthetic routes, using environmentally benign catalysts and recyclable solvents like PEG-400, has also been applied to the synthesis of indenone derivatives, reflecting a shift towards more sustainable chemical practices. chemmethod.com The structure of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one is well-suited for exploration in these advanced methodologies, serving as a testbed for new catalytic systems, multi-component reactions, and flow chemistry processes.

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Green Chemistry for Indenone Synthesis

The synthesis of indanone derivatives has traditionally involved methods like Friedel-Crafts reactions, which can employ harsh reagents and generate significant waste. preprints.orgbeilstein-journals.org Future research must prioritize the development of sustainable synthetic routes to 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, aligning with the principles of green chemistry.

Key areas for innovation include:

Metal-Free Catalysis: A promising direction is the use of environmentally benign catalysts, such as L-proline, to facilitate intramolecular hydroacylation under metal- and additive-free conditions. rsc.org This approach offers a greener pathway to the core indanone scaffold.

Photocatalysis: Visible light-induced photoredox catalysis represents a mild and green strategy for constructing carbocycles and heterocycles. acs.org Investigating photocatalytic radical cascade cyclizations could provide an efficient and sustainable method for synthesizing substituted indanones like the target compound. acs.org

Microwave-Assisted Synthesis: The application of microwave-assisted intramolecular Friedel–Crafts acylation, potentially using reusable metal triflates in ionic liquids, presents an environmentally conscious method that can lead to good yields and allows for catalyst recovery. beilstein-journals.orgresearchgate.net

Sustainable Solvents: Research into replacing hazardous solvents with greener alternatives, such as 4-methyltetrahydropyran (4-MeTHP) for reactions like the Nazarov cyclisation, can significantly reduce the environmental impact of the synthesis process and simplify purification. preprints.org

Table 1: Green Chemistry Approaches for Indenone Synthesis
ApproachDescriptionPotential Advantages
Metal-Free CatalysisUtilizes organic catalysts like L-proline instead of transition metals. rsc.orgReduces heavy metal waste, often uses milder conditions.
PhotocatalysisEmploys visible light to drive chemical reactions, often using a photocatalyst. acs.orgEnergy-efficient, mild reaction conditions, high selectivity.
Microwave-Assisted SynthesisUses microwave radiation to heat reactions, accelerating reaction rates. researchgate.netReduced reaction times, improved yields, potential for solvent-free reactions.
Green SolventsReplaces conventional volatile organic compounds with environmentally friendly alternatives. preprints.orgReduced toxicity and environmental pollution, improved process safety.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry

Future applications of AI/ML in this context include:

Retrosynthesis Planning: AI-powered tools can analyze the structure of the target molecule and propose novel and efficient retrosynthetic routes, breaking it down into simpler, commercially available precursors. cas.orgresearchgate.net This can save considerable time and resources compared to traditional, human-led synthetic design.

Reaction Condition Recommendation: Neural network models trained on vast reaction databases can predict the optimal catalysts, solvents, reagents, and temperatures for a given transformation. nih.gov For the synthesis of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, this could help identify high-yield conditions for iodination, methylation, and cyclization steps.

Outcome Prediction: Machine learning models can predict the major product of a reaction given a set of reactants and conditions, thereby reducing the trial-and-error nature of chemical synthesis. nih.govmit.edursc.org This predictive capability is crucial for validating routes proposed by retrosynthesis algorithms. nih.gov

Synthesizability Prediction: Generative AI models can design novel molecules, but these are often difficult or impossible to synthesize. flogen.org By training models to predict the synthesizability of a compound, research efforts can be focused on molecules that are practically accessible. flogen.org

Table 2: AI and Machine Learning in Synthesis Prediction
AI/ML ApplicationFunctionRelevance to Target Compound
Retrosynthesis PlanningProposes synthetic pathways from target to starting materials. researchgate.netIdentifies efficient and cost-effective routes.
Reaction Outcome PredictionPredicts the major product(s) of a chemical reaction. mit.eduMinimizes failed experiments and improves resource allocation.
Condition RecommendationSuggests optimal solvents, catalysts, and temperatures. nih.govAccelerates the optimization of reaction yields.
Mechanism ElucidationAnalyzes reaction pathways and intermediates. rsc.orgrsc.orgProvides deeper understanding for rational process improvement.

Design of Next-Generation Indenone-Based Functional Materials

The indenone scaffold is recognized for its utility in organic materials science. researchgate.nettandfonline.com The specific substitution pattern of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, featuring an iodine atom and a methyl group, provides unique electronic and steric properties that could be exploited in the design of novel functional materials. The presence of the iodo- group is particularly interesting as it can facilitate further chemical modifications, such as cross-coupling reactions, to create more complex, π-extended systems. researchgate.net

Future research could focus on:

Organic Electronics: Investigating the potential of this compound as a building block for organic semiconductors, liquid crystals, or components in organic light-emitting diodes (OLEDs). The indenone core can be functionalized to tune its electronic properties for such applications.

Molecular Switches: Exploring the possibility of creating photoswitchable or electro-switchable materials by incorporating the indenone derivative into larger molecular systems that can change their properties in response to external stimuli.

Sensors: Designing chemosensors where the indenone moiety acts as a recognition site or a signaling unit. The interaction of the indenone with specific analytes could lead to a detectable change in fluorescence or color.

Elucidation of Novel Biological Targets and Therapeutic Modalities

Indanone derivatives are a cornerstone of many therapeutic agents, most notably in the treatment of neurodegenerative diseases. researchgate.netnih.gov The structure of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one suggests it could be a valuable scaffold for developing new multifunctional drugs. nih.gov

Potential research directions include:

Neurodegenerative Diseases: Indanones are known inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are key targets in Alzheimer's and Parkinson's disease. nih.govnih.gov Future studies should evaluate the inhibitory activity of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one against these enzymes. Furthermore, novel indanone derivatives have been designed as ligands for misfolded α-synuclein aggregates, a hallmark of Parkinson's disease, suggesting a promising avenue for investigation. researchgate.net

Oncology: Certain indanone derivatives have shown potent antiproliferative actions against various cancer cells and are being investigated as histone deacetylase (HDAC) inhibitors. beilstein-journals.orgbohrium.com The anticancer potential of this specific compound against different cancer cell lines warrants exploration. bohrium.com

Antimicrobial and Antiviral Agents: The broad biological activity of the indanone core extends to antimicrobial and antiviral properties. researchgate.netbeilstein-journals.orgrjptonline.org Screening 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one against a panel of bacteria, fungi, and viruses could reveal new therapeutic applications.

Table 3: Potential Biological Targets for Indenone Derivatives
Therapeutic AreaPotential Biological TargetRelevance
Neurodegenerative DiseasesAcetylcholinesterase (AChE), Monoamine Oxidase (MAO-B). nih.govnih.govKey enzymes in the pathophysiology of Alzheimer's and Parkinson's disease.
Neurodegenerative Diseasesα-Synuclein Aggregates. researchgate.netPathological hallmark of Parkinson's disease and other synucleinopathies.
OncologyHistone Deacetylases (HDACs), Tubulin. bohrium.comTargets for cancer chemotherapy due to their role in cell cycle and proliferation.
Infectious DiseasesBacterial and viral enzymes. researchgate.netrjptonline.orgThe indanone scaffold has shown broad-spectrum antimicrobial and antiviral activity.

Collaborative Research at the Interface of Organic Chemistry, Biology, and Materials Science

Maximizing the potential of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one will require a deeply collaborative and interdisciplinary approach. nih.govopenaccessjournals.com The journey from designing a synthetic route to developing a functional material or a therapeutic agent necessitates the combined expertise of multiple scientific fields. nih.govacs.org

Chemists and Biologists: Synthetic organic chemists are needed to develop efficient and scalable syntheses of the compound and its analogues. digitellinc.com In parallel, collaboration with biologists and pharmacologists is essential to perform in vitro and in vivo testing, elucidate mechanisms of action, and identify biological targets. nih.govnih.gov

Computational and Experimental Scientists: The integration of AI and machine learning with experimental chemistry can create a powerful feedback loop. chemeurope.com Computational models can predict promising candidate molecules and reaction conditions, which are then validated in the lab. The experimental data, in turn, is used to refine and improve the predictive models. digitellinc.com

Chemists and Materials Scientists: The design of novel functional materials requires a partnership between organic chemists who can synthesize new molecular building blocks and materials scientists who can characterize their physical properties (e.g., electronic, optical) and fabricate them into devices.

This synergistic approach, which bridges the gap between fundamental molecular design and real-world application, will be paramount in unlocking the full scientific value of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one. openaccessjournals.com

Q & A

Q. What are the optimal synthetic routes for 7-iodo-5-methyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be systematically optimized?

The synthesis typically involves iodination of 5-methyl-2,3-dihydro-1H-inden-1-one via electrophilic substitution. Key variables include:

  • Reagents : Iodine with oxidizing agents (e.g., H2O2) in acetic acid or dichloromethane.
  • Temperature : Room temperature to 50°C to balance reactivity and side-product formation.
  • Purification : Column chromatography or recrystallization to isolate the product.
    For optimization, a factorial design of experiments (DoE) can evaluate interactions between variables like solvent polarity, iodine stoichiometry, and reaction time. Monitoring via TLC or HPLC ensures reaction progress .

Q. How can researchers characterize the structural and electronic properties of this compound?

Use a combination of:

  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C10H9IO, 272.08 g/mol).
  • X-ray Crystallography : Resolve bond lengths (e.g., C-I bond ~2.10 Å) and dihedral angles to assess steric effects .

Q. What in vitro biological screening strategies are suitable for initial evaluation of bioactivity?

  • Target Selection : Prioritize receptors/kinases where halogenated indenones show affinity (e.g., serotonin receptors or tyrosine kinases).
  • Assay Design : Use fluorescence polarization for binding studies or MTT assays for cytotoxicity.
  • Controls : Compare with non-iodinated analogs (e.g., 5-methyl-2,3-dihydro-1H-inden-1-one) to isolate iodine’s role in activity .

Advanced Research Questions

Q. How does the iodine substituent influence reaction mechanisms in cross-coupling or nucleophilic substitution reactions?

The C-I bond’s polarizability enables:

  • Buchwald-Hartwig Amination : Pd-catalyzed coupling with amines; iodine’s leaving-group ability impacts yields.
  • Suzuki-Miyaura Reactions : Requires optimization of bases (e.g., K2CO3) and ligands (e.g., SPhos) for aryl boronic acid coupling.
    Mechanistic studies using DFT calculations can predict transition states and regioselectivity .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, cell lines).
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., iodine’s role in membrane permeability).
  • Structural Analog Comparison : Test halogen-substituted analogs (Br, Cl) to isolate electronic vs. steric effects .

Q. How can computational modeling guide material science applications (e.g., polymer composites)?

  • Docking Studies : Predict interactions with polymer matrices (e.g., polyesters or polyamides).
  • MD Simulations : Assess thermal stability by modeling degradation pathways.
  • QSPR Models : Correlate substituent effects (e.g., iodine’s electronegativity) with mechanical properties .

Q. What advanced analytical techniques quantify degradation products under environmental or physiological conditions?

  • LC-MS/MS : Track hydrolytic or oxidative degradation (e.g., ketone oxidation to carboxylic acids).
  • Accelerated Stability Testing : Use Arrhenius plots to predict shelf-life at varying temperatures/humidity.
  • Isotopic Labeling : <sup>13</sup>C-labeled compounds can trace metabolic pathways in vitro .

Methodological Recommendations

  • Safety : Follow OSHA guidelines for handling iodinated compounds (e.g., PPE, fume hoods) .
  • Data Integrity : Use ELNs (Electronic Lab Notebooks) for traceability and version control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.